REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
57.8 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
After drying thoroughly
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |